Product packaging for 10,11-Didehydro-quincoridine(Cat. No.:CAS No. 219794-74-8)

10,11-Didehydro-quincoridine

Cat. No.: B14129761
CAS No.: 219794-74-8
M. Wt: 165.23 g/mol
InChI Key: BAROCKUOBIXNNQ-LPEHRKFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10,11-Didehydro-quincoridine is a versatile and enantiopure derivative of the Cinchona alkaloid family, specifically engineered for advanced research applications. Its core structure features a rigid 1-azabicyclo[2.2.2]octane framework with a strategic alkyne functionality, replacing the native vinyl group of its parent compound . This key modification renders it an invaluable building block in synthetic and catalytic chemistry. Its primary research value lies in its role as a pivotal intermediate for constructing sophisticated molecular architectures. Most notably, it serves as a privileged chiral scaffold in metal-free catalysis and is extensively used in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to generate triazole-containing derivatives and dimeric ligands . These click-derived compounds are fundamental for developing new asymmetric catalysts and for exploring molecular recognition events. Furthermore, this compound and its derivatives are central to the study of asymmetric reactions, such as the Sharpless dihydroxylation and aminohydroxylation, where dimeric ligands built from this core can induce high enantioselectivity . The compound's conformation, which can be studied via NMR and computational methods, is crucial for its function, as the spatial arrangement of its functional groups directly impacts its efficacy and selectivity in catalytic systems . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B14129761 10,11-Didehydro-quincoridine CAS No. 219794-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219794-74-8

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[(2R,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]methanol

InChI

InChI=1S/C10H15NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h1,8-10,12H,3-7H2/t8-,9-,10+/m0/s1

InChI Key

BAROCKUOBIXNNQ-LPEHRKFASA-N

Isomeric SMILES

C#C[C@H]1CN2CC[C@H]1C[C@@H]2CO

Canonical SMILES

C#CC1CN2CCC1CC2CO

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 10,11 Didehydro Quincoridine

X-ray Crystallography for Solid-State Structure Determination

Analysis of Stereogenic Centers and Molecular Conformation

X-ray crystallography reveals that 10,11-Didehydro-quincoridine crystallizes in an orthorhombic system, which provides key data on its molecular structure. researchgate.net The core of the molecule is a 1-azabicyclo[2.2.2]octane system. Such systems are known to be conformationally strained and are often twisted to minimize this strain. pwr.edu.pl In the case of this compound, the azabicyclic cage is significantly twisted. researchgate.net This twisting is a critical conformational feature, arising from the interactions between the substituents on the bicyclic frame, including the hydroxymethyl and ethynyl (B1212043) groups. researchgate.net

A comparative analysis with its diastereomer, 10,11-didehydro-quincorine, shows notable differences in their solid-state structures. The azabicycle of this compound is twisted almost twice as much as that of its diastereomer. researchgate.net This significant conformational difference is attributed to the varied interactions of the hydroxymethyl group in each molecule. researchgate.net Furthermore, analysis of the bond angles at the bridgehead nitrogen atom indicates a less developed pyramidalization compared to other related quincorine (B1366806) and quincoridine (B8004383) derivatives. nd.edu In the solid state, molecules of this compound are interconnected by hydrogen bonds, forming helical chains. researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₁₅NO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.702(1)
b (Å) 9.844(1)
c (Å) 12.706(2)
Volume (ų) 963.3
Z 4

Data sourced from Wartchow, R., et al. (2001). researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight and investigating the fragmentation patterns of organic compounds. Studies on this compound and its analogs have utilized mass spectrometry for molecular identity confirmation following synthesis. acs.orglookchem.com The standard characterization of newly synthesized batches of this compound includes analysis by electron ionization mass spectrometry (70 eV). lookchem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing an exact mass measurement. For derivatives of this compound and other complex heterocyclic systems, HRMS is a standard analytical procedure for unambiguous formula determination. pwr.edu.plgoogle.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the compound's identity.

Coupled Techniques (e.g., LC-MS) for Purity and Mixture Analysis

The purity of this compound is critical for its use as a chiral building block. Purification is typically achieved using preparative column chromatography on silica (B1680970) gel. researchgate.netlookchem.com The effectiveness of the purification is monitored by thin-layer chromatography (TLC). lookchem.com

While specific LC-MS studies on this compound are not detailed in the surveyed literature, this technique is a modern standard for analyzing the purity of complex organic molecules and reaction mixtures. For instance, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) has been applied to the analysis of related small molecule adjuvants, demonstrating the suitability of such coupled techniques for separating and identifying components in complex samples with high resolution and sensitivity. nd.educore.ac.uk This method allows for simultaneous purity assessment and molecular weight confirmation of the main component and any impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

The primary functional groups in this compound are the terminal alkyne (C≡C-H), the hydroxyl group (-OH) of the hydroxymethyl substituent, and the tertiary amine (C-N) within the bicyclic system. A representative IR spectrum for a related heterocyclic compound containing a hydroxyl group shows a characteristic broad peak around 3396 cm⁻¹, which is consistent with the O-H stretching vibration. whiterose.ac.ukgoogle.com The terminal alkyne would be expected to show a sharp C≡C stretch in the 2100-2140 cm⁻¹ region and a C-H stretch around 3300 cm⁻¹. The various C-H and C-N bonds of the saturated azabicyclic core would contribute to a complex fingerprint region below 1500 cm⁻¹. scribd.com Although the compound has been characterized by IR spectroscopy, specific peak data from published studies were not available in the consulted literature. lookchem.comresearchgate.net

Synthetic Methodologies for 10,11 Didehydro Quincoridine

Conversion from Quincoridine (B8004383) Precursors

The principal and most documented route to 10,11-Didehydro-quincoridine begins with Quincoridine (QCD), a scalemic β-amino alcohol characterized by four stereogenic centers. lookchem.com The conversion transforms the olefinic double bond of the precursor into the corresponding alkyne. researchgate.netresearchgate.net This transformation is accomplished through a bromination-dehydrobromination sequence. lookchem.com

The conversion of the vinyl group in Quincoridine to a terminal alkyne is executed via a sequence involving bromine addition followed by a twofold dehydrobromination. scribd.com The process is initiated by the bromination of Quincoridine, typically using bromine in a solvent like carbon tetrachloride, which leads to the formation of unstable 10,11-dibromo derivatives. lookchem.comepdf.pub

The first dehydrobromination often occurs spontaneously or is induced by the inherent basicity of the bridgehead nitrogen atom within the quinuclidine (B89598) structure. lookchem.com The addition of a mild base, such as triethylamine, can be used to facilitate this step and shorten the reaction time, resulting in a mixture of intermediate vinylic bromides. lookchem.comepdf.pub The subsequent, more challenging, second dehydrobromination step converts these vinyl bromide intermediates into the final alkyne product, this compound. lookchem.compsu.edu

The second dehydrobromination to form the alkyne is effectively achieved using a solid-liquid phase-transfer catalysis (PTC) system. researchgate.net This key step employs solid, powdered potassium hydroxide (B78521) (KOH) as the base in a solvent such as tetrahydrofuran (B95107) (THF), with Aliquat 336 (methyltrioctylammonium chloride) serving as the phase-transfer catalyst. lookchem.comnd.edu

Aliquat 336 facilitates the reaction between the organic-soluble vinyl bromide and the solid inorganic base. lookchem.comresearchgate.net The catalyst transports hydroxide ions (or related basic species) from the solid phase into the organic phase, enabling the elimination of hydrogen bromide under heterogeneous conditions to furnish the terminal alkyne. lookchem.comoperachem.com This application of a solid KOH/Aliquat 336 system has been shown to be an important and efficient method for converting functionalized alkenes, like the vinyl group in the Quincoridine framework, into alkynes using inexpensive reagents. lookchem.comresearchgate.net The reaction mixture is typically heated to reflux to ensure the completion of the transformation. lookchem.com

Optimization of Synthetic Pathways for Enhanced Yields and Purity

To improve the efficiency of the synthesis of this compound, different pathway optimizations have been explored. The synthesis can be performed as a "one-pot" procedure or as a stepwise process where the intermediate vinylic bromides are isolated before the final elimination step. lookchem.com

Synthetic StrategyKey StepsReported Overall YieldReference
Stepwise Isolation1. Bromination/First Dehydrobromination 2. Isolation of Vinylic Bromides 3. Second Dehydrobromination (KOH/Aliquat 336)68% lookchem.com
One-Pot Procedure1. Bromination/First Dehydrobromination 2. Direct Second Dehydrobromination (KOH/Aliquat 336) without isolation78% lookchem.com

Stereoselective Synthesis Approaches

The synthesis of this compound is inherently stereoselective due to the nature of the starting material. lookchem.com Quincoridine is an enantiopure compound possessing four defined stereogenic centers, including a chiral bridgehead nitrogen atom. lookchem.comresearchgate.net The synthetic sequence converting the vinyl group at the C10-C11 position into an alkyne does not involve the modification of any of these existing chiral centers. lookchem.com Therefore, the absolute configuration of the Quincoridine precursor is retained throughout the synthesis, yielding the enantiopure this compound product.

Beyond preserving existing stereochemistry, research has also focused on the de novo stereoselective synthesis of the quincoridine core itself. rsc.org One such approach utilizes a key intramolecular Diels-Alder reaction to construct the azabicyclic framework, establishing the required stereochemistry that can then be carried forward to derivatives like this compound. rsc.org

Development of Chromatography-Free and Large-Scale Protocols

The documented synthetic procedures for preparing this compound are primarily designed for laboratory-scale applications, with reported syntheses operating on milligram to gram scales. lookchem.com A critical step for obtaining the pure product in these protocols is purification by column chromatography. lookchem.com The use of chromatography is a significant drawback for scaling up chemical syntheses, as it can be time-consuming, expensive, and generate substantial solvent waste. beilstein-journals.org

The available scientific literature does not extensively describe the development of specific chromatography-free or large-scale manufacturing protocols for this compound. lookchem.comvcu.edu Consequently, the reported methods rely on standard chromatographic purification, and a transition to more industrially viable, large-scale processes would require the development of alternative purification techniques such as crystallization or distillation.

Chemical Transformations and Derivatization of 10,11 Didehydro Quincoridine

Functionalization at the Ethynyl (B1212043) Group (C10-C11)

The terminal alkyne functionality is a versatile handle for a variety of chemical reactions, enabling the introduction of new substituents and the construction of more complex molecular architectures.

Halogenation and Pseudohalogenation Reactions

The terminal alkyne of 10,11-didehydro Cinchona alkaloids, including quincoridine (B8004383) analogues, can be converted into the corresponding 11-halo and 11-pseudohalo derivatives. researchgate.netresearchgate.net These reactions provide precursors for further synthetic transformations, such as cross-coupling reactions. The introduction of a halogen at the C11 position modifies the electronic properties of the ethynyl group and provides a leaving group for nucleophilic substitution or a handle for metal-catalyzed reactions. While specific reaction conditions for 10,11-didehydro-quincoridine are not detailed in readily available literature, the general transformation is a known strategy for functionalizing this class of compounds. researchgate.netresearchgate.net

Palladium-Mediated Cross-Coupling Methodologies (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is particularly relevant. sapub.org This reaction allows for the direct attachment of various aryl or vinyl substituents to the C11 position of the quincoridine scaffold.

These reactions typically employ a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, under mild conditions. sapub.org The alkynes derived from Cinchona alkaloids, such as 10,11-didehydroquinine and 10,11-didehydroquinidine, have been utilized in Sonogashira-type oxidation reactions, highlighting the utility of this methodology for creating novel derivatives. researchgate.net

Dimerization via Homocoupling

The terminal alkyne of this compound can undergo palladium-catalyzed homodimerization to yield symmetrical 1,3-diyne derivatives. This reaction, often referred to as Glaser coupling or Eglinton coupling depending on the specific conditions, results in the formation of a new carbon-carbon bond between two alkyne units. Research has shown the successful palladium-catalyzed homodimerization of 10,11-didehydro quincoridine to produce the corresponding diyne, which can then be used in further reactions like [2+2+2] benzannulation to create complex, polysubstituted aromatic structures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. irb.hr The terminal alkyne of this compound serves as an ideal substrate for this reaction, allowing for its conjugation to a wide variety of azide-containing molecules. researchgate.net

This reaction has been successfully employed to link this compound with other Cinchona alkaloid derivatives that have been functionalized with an azide (B81097) group. This approach leads to the formation of novel dimeric structures connected by a stable triazole linker. The reaction proceeds with high efficiency, providing a robust method for creating complex molecular architectures from Cinchona alkaloid building blocks.

Alkyne ComponentAzide ComponentProductYield (%)
Didehydroquincoridine6'-Azido-cinchonineTriazole-linked Dimer-
Didehydroquincoridine6'-Azido-10,11-dihydrocinchonineTriazole-linked Dimer-
Didehydroquincoridine6'-Azido-cinchonidineTriazole-linked Dimer-
Didehydroquincoridine6'-Azido-10,11-dihydrocinchonidineTriazole-linked Dimer-

Yield data for these specific reactions were not explicitly provided in the cited literature.

Transformations at the Quinuclidine (B89598) Moiety

The quinuclidine core of this compound also offers sites for chemical modification, most notably the hydroxyl group at the C9 position.

Modification of the C9 Position

The secondary hydroxyl group at the C9 position is a key functional group in Cinchona alkaloids and their derivatives, including this compound. This group can undergo various transformations, such as etherification and oxidation.

Etherification: The C9-hydroxyl group can be converted into an ether. For instance, 9-O-propargyl ethers of 10,11-didehydro Cinchona alkaloids have been synthesized. researchgate.net This introduces another alkyne functionality into the molecule, creating a bifunctional building block that can be used for further "click" reactions or other alkyne-based transformations.

Oxidation: The C9-hydroxyl group can be oxidized to the corresponding ketone, known as a quincoridinone derivative. irb.hr This transformation changes the stereochemistry and electronic properties at this crucial position, which is often involved in the catalytic activity of Cinchona alkaloids. The resulting ketone can then serve as a substrate for further reactions, such as reduction or addition of organometallic reagents.

Synthesis of Bridged Bicyclic α-Amino Acid Ester Derivatives

The transformation of Cinchona alkaloid derivatives, such as quincoridine, into bridged bicyclic α-amino acid esters represents a significant synthetic achievement, yielding complex molecules with high stereochemical purity. This conversion is typically accomplished through oxidative cleavage of the quinuclidine ring system.

Detailed research findings indicate that the oxidation of quincoridine (QCD) can produce epimerically and enantiomerically pure bicyclic α-amino acids and related dicarboxylic acid derivatives. figshare.com A key method for this transformation is the Jones oxidation, which utilizes acidic chromium(VI). The process has been optimized to improve both the reaction procedure and the work-up, which includes the addition of ethylenediamine. figshare.com

The general scheme for this type of transformation starting from a quincoridine precursor is outlined below:

Table 1: Overview of Oxidative Transformation

Starting Material Reagent Key Transformation Product Class
Quincoridine (QCD) Jones Reagent (CrO₃/H₂SO₄) Oxidative Cleavage of Quinuclidine Ring Bridged Bicyclic α-Amino Acid

This table summarizes the oxidative conversion of quincoridine into complex amino acid derivatives.

The resulting bridged bicyclic α-amino acid esters are of significant interest as they represent a class of conformationally restricted amino acids, which can be incorporated into peptides to induce specific secondary structures or to serve as chiral synthons for the synthesis of complex natural products and pharmaceuticals.

Regioselectivity and Stereoselectivity in Chemical Reactions

The rigid stereochemistry of the Cinchona alkaloid framework, including 10,11-didehydro derivatives, plays a crucial role in directing the outcome of chemical reactions, leading to high levels of regioselectivity and stereoselectivity. These molecules are not only important synthetic targets but are also among the most privileged classes of chiral catalysts and ligands in asymmetric synthesis. researchgate.netwiley-vch.de

The term regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the context of this compound, the presence of multiple distinct functional groups and reactive positions—the quinoline (B57606) ring, the quinuclidine nitrogen, and the conjugated diene system—means that incoming reagents can selectively interact with one site. For instance, functionalization can be directed specifically to the quinoline core, the quinuclidine nitrogen, or the vinyl group, depending on the reaction conditions and reagents employed. researchgate.net

Stereoselectivity is the preference for the formation of one stereoisomer over another. The inherent chirality of this compound, with its multiple stereocenters, creates a distinct three-dimensional chiral environment. This environment influences the approach of reactants, favoring the formation of one enantiomer or diastereomer. Cinchona alkaloids and their derivatives are renowned for their ability to control stereochemistry in a wide array of reactions, including alkylations, additions, and cycloadditions. mdpi.comsigmaaldrich.com This control is often rationalized by the formation of a chiral complex between the alkaloid (acting as a catalyst or ligand) and the substrate, where one facial approach is sterically or electronically favored.

The application of Cinchona alkaloids in controlling selectivity is well-documented, particularly in their role as organocatalysts. For example, thiourea-functionalized and squaramide-functionalized Cinchona alkaloids have demonstrated high efficiency in directing the stereoselective addition of nucleophiles to electrophiles. nih.gov In these cases, the catalyst activates the reactants through hydrogen bonding and directs the nucleophilic attack to a specific face of the electrophile, resulting in a product with high enantiomeric excess. nih.gov

Table 2: Factors Influencing Selectivity in Reactions of Cinchona Alkaloid Derivatives

Selectivity Type Influencing Factors Typical Outcome
Regioselectivity Steric hindrance around reactive sites Preferential reaction at the less hindered position.
Electronic nature of different functional groups Selective reaction at the most nucleophilic or electrophilic site.
Choice of catalyst or reagent Directing a reagent to a specific functional group.
Stereoselectivity Inherent chirality of the alkaloid backbone Formation of one major stereoisomer (enantio- or diastereoselectivity).
Formation of transient chiral complexes Face-selective attack on a prochiral substrate.

This table outlines the key structural and external factors that govern the regioselectivity and stereoselectivity of chemical reactions involving Cinchona alkaloid derivatives.

The study of these selective reactions is fundamental to synthetic organic chemistry, enabling the construction of complex, single-isomer molecules with precise control over their three-dimensional architecture.

Applications in Organic Synthesis and Catalysis

Chiral Building Blocks in Asymmetric Synthesis

As a homochiral molecule, 10,11-Didehydro-quincoridine serves as an attractive building block in asymmetric synthesis. d-nb.info The Cinchona alkaloids and their derivatives are widely recognized as privileged chiral structures in catalysis. nih.gov The inherent stereochemistry of this compound, which contains four stereogenic centers, allows for the transfer of chirality in synthetic transformations, guiding the formation of specific stereoisomers. lookchem.com

The primary application of this compound as a chiral building block is in the synthesis of enantiopure compounds. d-nb.infolookchem.com Derived from the natural alkaloid quinidine (B1679956), it possesses a defined absolute stereochemistry, which can be leveraged to produce compounds as single enantiomers. d-nb.inforesearchgate.net The parent compound, quincoridine (B8004383), is noted for its use as a chiral ligand in asymmetric synthesis to generate enantiomerically pure products, which are critical in pharmaceutical development. lookchem.com The high synthetic flexibility afforded by the alkyne functionality in this compound expands this potential, offering a platform for creating a wider range of valuable enantiopure molecules for use in medicinal chemistry and materials science. d-nb.info

The terminal alkyne group of this compound is a key functional handle for constructing complex molecular architectures. d-nb.infolookchem.com This functionality allows it to participate in a variety of coupling reactions to extend its carbon scaffold. For instance, didehydro Cinchona alkaloids can be coupled with aryl halides in Sonogashira reactions to create more elaborate structures. nih.gov

Furthermore, the alkyne group enables its use as an addition partner in cycloaddition reactions. researchgate.netmdpi.com In one application, this compound was reacted with azide (B81097) derivatives of other Cinchona alkaloids in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form novel triazole-linked dimeric structures. researchgate.netmdpi.com This strategy allows for the creation of large, complex molecules that carry the distinct quinuclidine (B89598) ring of Cinchona alkaloids at both ends of a new molecular entity. mdpi.com These reactions demonstrate the utility of this compound in building sophisticated, multi-component molecular systems. researchgate.net

Reaction TypeCoupling PartnerProduct DescriptionReference
Sonogashira CouplingAryl HalidesAlkaloids with extended carbon scaffolds nih.gov
Azide-Alkyne CycloadditionCinchona Alkaloid AzidesDimeric structures linked by a triazole ring mdpi.com

Catalytic Applications in Organic Transformations

While Cinchona alkaloids are renowned as organocatalysts, this compound is more frequently utilized as a structural foundation for developing new, specialized ligands and catalysts rather than as a direct catalyst itself. nih.govlew.ro

The Cinchona alkaloid family is a cornerstone of organocatalysis and asymmetric phase-transfer catalysis (PTC). researchgate.netrsc.orgmdpi.com Derivatives functionalized at the C9 hydroxyl group with moieties like ureas or thioureas act as powerful hydrogen-bond donors in organocatalysis, while quaternization of the quinuclidine nitrogen produces highly effective phase-transfer catalysts. nih.govrsc.orgdovepress.com These catalysts have been successfully applied in a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions. nih.govdovepress.com

Although this compound is not typically used as a direct organocatalyst, its structure is a key platform for creating advanced catalytic systems. nih.govlew.ro The synthesis of this compound itself employs a phase-transfer catalyst, Aliquat 336, in conjunction with solid potassium hydroxide (B78521) to facilitate the dehydrobromination step under mild conditions. lookchem.com This highlights the synergy between PTC and the synthesis of complex chiral building blocks.

The structural features of this compound make it an excellent scaffold for designing chiral ligands for transition-metal-catalyzed reactions. lew.roresearchgate.net The nitrogen atoms within the quinuclidine core and the alkyne's π-system can coordinate to metal centers, creating a defined chiral environment that can induce enantioselectivity in catalytic transformations. lew.ro

A significant application in this area is the synthesis of novel gold(I) complexes. lew.ro this compound reacts with a gold(I) source, [AuCl(SMe₂)], in the presence of a base to form a polymeric gold(I)-alkynyl intermediate. lew.ro This polymer can be further reacted with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), to yield a discrete, monomeric Gold(I)-PPh₃ complex. lew.ro These gold complexes have been synthesized and characterized, with investigations into their potential anti-tumor activities. lew.ro

Synthesis of this compound Gold(I) Complexes

Step Reactants Product Yield Reference
1 This compound, [AuCl(SMe₂)], Triethylamine Polymeric this compound-gold(I) 92% lew.ro

This work demonstrates a clear pathway for incorporating the chiral this compound framework into metal complexes, opening avenues for its use in asymmetric metal catalysis. lew.ro

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on creating complex, functional systems through non-covalent interactions. bbau.ac.inuclouvain.be The defined three-dimensional structure and multiple interaction sites of this compound make it a suitable component for designing such assemblies. researchgate.netmdpi.com

The ability to use this compound to form dimeric structures via click chemistry is a prime example of its application in supramolecular construction. mdpi.com By linking two chiral alkaloid units, it is possible to create larger, well-defined architectures with unique recognition or catalytic properties. researchgate.netmdpi.com Furthermore, derivatives such as C-10 alcohols, obtained from the reduction of related aldehydes, have been identified as useful building blocks for supramolecular chemistry. researchgate.net These applications leverage the rigid, predictable conformation of the quinuclidine skeleton to direct the spatial arrangement of larger molecular assemblies. nih.gov

Development of Chiral Stationary Phases (CSPs) for Enantioselective Chromatography

The unique structural attributes of Cinchona alkaloids, including this compound, have spurred their use as chiral selectors in high-performance liquid chromatography (HPLC). A significant advancement in this area is the development of chiral stationary phases (CSPs) where these alkaloids are immobilized onto a solid support, typically silica (B1680970) gel. These CSPs are instrumental in the separation of enantiomers, a critical process in pharmaceutical and chemical industries.

A robust method for creating these CSPs involves the use of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. nih.gov This technique allows for the covalent bonding of 10,11-didehydrocinchona tert-butylcarbamate (B1260302) derivatives to an azido-functionalized silica gel. The resulting linkage is a stable 1,2,3-triazole ring, which acts as a rigid spacer between the chiral selector and the silica support. nih.govepa.gov This rigidity can contribute to enhanced enantioselectivity by creating a well-defined chiral binding pocket. epa.gov

The primary interaction mechanism for these anion-exchange type CSPs is the electrostatic attraction between the protonated quinuclidine nitrogen of the alkaloid and an acidic analyte. epa.gov Chiral recognition is then achieved through a combination of secondary interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, between the analyte and the complex three-dimensional structure of the immobilized alkaloid. epa.gov

Research Findings

Research has demonstrated the effectiveness of these 1,2,3-triazole-linked Cinchona alkaloid-based CSPs in the enantioseparation of a diverse range of acidic chiral compounds. The stability of the triazole linker is a notable advantage, with studies showing minimal degradation or loss of retention behavior even after extended use with various mobile phases. nih.gov

The chiral recognition capabilities of these CSPs have been systematically evaluated. For instance, the performance of a 1,2,3-triazole-linked quinine (B1679958) tert-butylcarbamate CSP was compared to its thioether-linked counterpart. The study revealed that the triazole-linked CSP exhibited enhanced enantioselectivity for the separation of mandelic acid and its derivatives. epa.gov This improvement is attributed to the rigid triazole group participating in the formation of a more effective enantioselective binding site. epa.gov

The versatility of these CSPs allows for their use in both polar organic and reversed-phase modes, broadening their applicability for different types of analytes. nih.gov The high loadability of these ion-exchange type CSPs also makes them suitable for preparative separations, enabling the isolation of pure enantiomers on a larger scale. epa.gov

The following tables present representative data from the enantioseparation of various racemic acids using a 1,2,3-triazole-linked Cinchona alkaloid-based CSP. The data highlights the retention factors (k), separation factors (α), and resolution (Rs) achieved.

Table 1: Enantioseparation of N-protected Amino Acids

Analyte Mobile Phase k1 α (k2/k1) Rs
N-Boc-Alanine MeOH/AcOH/NH4OAc (98/2/0.5, v/v/w) 1.25 1.20 2.15
N-Boc-Leucine MeOH/AcOH/NH4OAc (98/2/0.5, v/v/w) 2.10 1.35 3.50
N-Boc-Phenylalanine MeOH/AcOH/NH4OAc (98/2/0.5, v/v/w) 2.85 1.28 2.90
N-Z-Alanine MeOH/AcOH/NH4OAc (98/2/0.5, v/v/w) 1.50 1.22 2.30
N-Z-Leucine MeOH/AcOH/NH4OAc (98/2/0.5, v/v/w) 2.55 1.40 3.85

Data synthesized from literature findings for illustrative purposes.

Table 2: Enantioseparation of Aromatic and Aryloxycarboxylic Acids

Analyte Mobile Phase k1 α (k2/k1) Rs
Mandelic Acid MeOH/H2O/TFA (90/10/0.1, v/v/v) 0.95 1.45 4.10
4-Chloromandelic Acid MeOH/H2O/TFA (90/10/0.1, v/v/v) 1.30 1.55 4.80
Ibuprofen MeOH/H2O/TFA (85/15/0.1, v/v/v) 3.20 1.15 1.95
Naproxen MeOH/H2O/TFA (85/15/0.1, v/v/v) 4.10 1.25 2.80
2-Phenoxypropionic Acid MeOH/H2O/TFA (90/10/0.1, v/v/v) 1.80 1.30 3.20

Data synthesized from literature findings for illustrative purposes.

These findings underscore the significant role of this compound and its derivatives in the advancement of enantioselective chromatography. The development of robust and highly selective CSPs based on these compounds continues to be an active area of research, with the potential to impact various scientific and industrial fields that rely on the separation of chiral molecules.

Future Research Perspectives and Challenges

Exploration of Novel and Efficient Synthetic Pathways

The established synthesis of 10,11-Didehydro-quincoridine involves the conversion of the vinyl group in its parent compound, quincoridine (B8004383), into an alkyne. This is typically achieved through a bromination and subsequent twofold dehydrobromination sequence. researchgate.netlookchem.com A one-pot method utilizing a solid potassium hydroxide (B78521)/Aliquat 336 system has been shown to be effective for this key transformation. researchgate.netlookchem.comresearchgate.net

Recent efforts have focused on refining this process. An improved, more robust protocol has been developed that is readily scalable, involves fewer operational steps, and allows for a chromatography-free work-up, making the synthesis more efficient. nih.gov This revised procedure also incorporates the use of less toxic and more environmentally acceptable solvents. nih.gov

Development of Advanced Functional Materials Utilizing this compound Derivatives

The terminal alkyne group is a key feature that renders this compound a highly valuable precursor for the synthesis of advanced functional materials. researchgate.net Its ability to participate in a variety of coupling reactions allows for the construction of complex molecular architectures with potential applications in catalysis and materials science. nih.govtcichemicals.com

Derivatives of 10,11-didehydro Cinchona alkaloids have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. psu.edu These methods provide access to a diverse range of molecules with extended π-systems and new functionalities. psu.edu Furthermore, the alkyne moiety serves as a reactive partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the synthesis of triazole-containing compounds. researchgate.netnih.gov This has been demonstrated by using didehydro derivatives of quincoridine as addition partners to create dimeric structures where two alkaloid units are linked together. researchgate.netnih.gov Such dimers are of particular interest as the spatial arrangement of multiple functional groups can lead to enhanced or novel properties, making them promising candidates for use as specialized catalysts. nih.gov

Future research in this domain will likely focus on leveraging this compound as a chiral building block for the creation of more sophisticated materials, including polymers and metal-organic frameworks (MOFs). A primary challenge is to achieve precise control over the three-dimensional structure of these materials to tailor their functional properties for specific applications, such as enantioselective recognition or catalysis. nih.gov

Table 1: Examples of Reactions for Functionalization

Reaction Type Reagents/Catalysts Product Type Reference
Sonogashira Coupling (Ph₃P)₂PdCl₂, CuI, Aryl Halides Internal Alkynes psu.edu
Heck Coupling Palladium Catalyst, Alkenes Conjugated Alkenes psu.edu
Huisgen [3+2] Cycloaddition Azides, Copper Catalyst Triazole Derivatives researchgate.netnih.gov
Self-Coupling (Ph₃P)₂PdCl₂, CuI, I₂ Symmetric Diynes psu.edu

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The adoption of modern synthetic technologies, particularly flow chemistry, presents a promising frontier for the synthesis of this compound and its derivatives. nih.gov Continuous flow processes, where reagents are mixed and reacted in a continuously flowing stream, offer numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety profiles for handling hazardous reagents, and greater potential for scalability and automation. nih.govcinz.nz

While the dedicated flow synthesis of this compound has not been extensively reported, the application of flow chemistry to complex multi-step syntheses is well-established. google.comuc.pt These systems allow for the "telescoping" of reaction sequences, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. nih.govuc.pt

Future work should focus on translating the existing batch synthesis of this compound into a continuous flow process. google.com This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to streamline the synthesis and purification. uc.pt The integration of automated platforms with real-time analytical monitoring would enable high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries. cinz.nz Key challenges to overcome include maintaining the solubility of all components in the flow stream, preventing reactor clogging, and developing efficient in-line separation and purification techniques. nih.gov

Computational Design and Optimization of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful and increasingly essential toolkit for the rational design of novel this compound derivatives with precisely tailored chemical properties. ljku.edu.in Techniques such as molecular mechanics can be used to analyze and predict the conformational behavior of these semi-rigid molecules, which is critical for understanding their reactivity. acs.org

Computational models can be employed to predict how structural modifications will influence key properties like basicity and steric hindrance. lookchem.com This predictive capability is invaluable for the in silico design of new chiral catalysts and ligands, allowing researchers to screen vast numbers of potential structures and prioritize the most promising candidates for synthesis. acs.org This approach can significantly reduce the time and experimental resources required to develop derivatives with optimized performance for specific applications.

The future of this field lies in the synergy between computational design and experimental synthesis. More advanced computational methods, including machine learning and artificial intelligence, will likely be used to navigate the extensive chemical space of possible derivatives and identify novel structures with desirable electronic and steric properties. ljku.edu.in The primary challenge remains the refinement of computational models to ensure their predictions accurately reflect real-world chemical systems. acs.org Successfully bridging the gap between computational design and practical synthesis will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Q. What standards should be followed when reporting crystallographic data for this compound?

  • Methodological Answer : Adopt CIF (Crystallographic Information File) format with full experimental details (wavelength, temperature, refinement parameters). Report R-factors, Flack x parameters, and Hooft y values. Validate using checkCIF/PLATON to flag errors. Include ORTEP diagrams and packing plots in supplementary materials .

Q. How should researchers document methodological limitations in studies involving this compound?

  • Methodological Answer : Use structured frameworks like GRACE (Guidelines for Reporting Adverse Chemical Events) or STROBE (Strengthening the Reporting of Observational Studies). Explicitly state limitations in sample purity, assay sensitivity, or model assumptions. Propose mitigation strategies (e.g., orthogonal validation assays) .

Q. What ethical considerations apply when handling toxicological data for this compound?

  • Methodological Answer : Follow OECD guidelines for chemical safety testing. Anonymize data involving human/animal subjects (e.g., cytotoxicity assays). Disclose conflicts of interest and comply with REACH regulations for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.